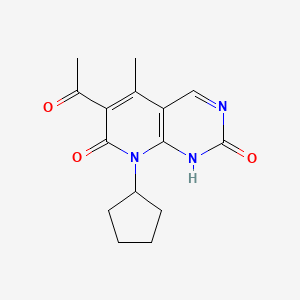
Palbociclib Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palbociclib impurity refers to any unintended chemical substance present in palbociclib, a cyclin-dependent kinase inhibitor used in the treatment of breast cancer. These impurities can arise during the manufacturing process, storage, or degradation of the drug. Ensuring the identification and control of these impurities is crucial for the safety and efficacy of the pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of palbociclib impurities involves several synthetic routes and reaction conditions. One method includes the use of palbociclib and a formate solvent, where the palbociclib is added to the formate solvent and heated for reaction. The reaction solution is then filtered to obtain the impurity . This method is simple, requires low equipment conditions, and results in high product purity.
Industrial Production Methods
In industrial settings, the preparation of palbociclib impurities follows stringent protocols to ensure consistency and quality. The process typically involves the use of high-performance liquid chromatography (HPLC) to separate and identify impurities. The method is validated for accuracy, precision, linearity, sensitivity, robustness, and solution stability .
化学反応の分析
Types of Reactions
Palbociclib impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain impurities into different chemical forms.
Substitution: Substitution reactions can occur, leading to the formation of new impurities.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, hydrochloric acid, and formate solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reactions occur .
Major Products Formed
The major products formed from these reactions include various derivatives of palbociclib, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one .
科学的研究の応用
Palbociclib impurities have several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods for impurity detection and quantification.
Biology: Studied for their potential biological effects and interactions with cellular components.
Medicine: Investigated for their impact on the safety and efficacy of palbociclib as a therapeutic agent.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products
作用機序
The mechanism of action of palbociclib impurities involves their interaction with various molecular targets and pathways. Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. By inhibiting these kinases, palbociclib prevents the progression from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation . Impurities may affect this mechanism by altering the drug’s stability, bioavailability, or interaction with its targets .
類似化合物との比較
Similar Compounds
Similar compounds to palbociclib include other cyclin-dependent kinase inhibitors such as ribociclib and abemaciclib. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness of Palbociclib Impurities
Palbociclib impurities are unique in their specific chemical structures and the conditions under which they are formed. The identification and control of these impurities are essential for ensuring the safety and efficacy of palbociclib as a therapeutic agent .
特性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-8-11-7-16-15(21)17-13(11)18(10-5-3-4-6-10)14(20)12(8)9(2)19/h7,10H,3-6H2,1-2H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLRGUPUCQJUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172256-78-7 |
Source


|
| Record name | Pyrido(2,3-d)pyrimidine-2,7(1H,8H)-dione, 6-acetyl-8-cyclopentyl-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172256787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDO(2,3-D)PYRIMIDINE-2,7(1H,8H)-DIONE, 6-ACETYL-8-CYCLOPENTYL-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWX4G49JE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














